1-Bromo-5-fluoro-5-methylhexane
Description
1-Bromo-5-fluoro-5-methylhexane is a halogenated aliphatic compound with the molecular formula C₇H₁₂BrF (molecular weight: 195.08 g/mol). Its structure features a hexane backbone substituted with a bromine atom at position 1, a fluorine atom, and a methyl group at position 5. This compound is notable for its dual halogenation (Br and F) and branched alkyl chain, which influence its reactivity and physical properties.
Properties
Molecular Formula |
C7H14BrF |
|---|---|
Molecular Weight |
197.09 g/mol |
IUPAC Name |
1-bromo-5-fluoro-5-methylhexane |
InChI |
InChI=1S/C7H14BrF/c1-7(2,9)5-3-4-6-8/h3-6H2,1-2H3 |
InChI Key |
TYFDUKAJXBJUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCBr)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with aromatic bromo-fluoro-methyl derivatives and aliphatic analogs. Key distinctions include:
Physical and Chemical Properties
Reactivity :
- This compound : The primary bromide facilitates SN2 reactions , but steric hindrance from the C5 methyl group may slow nucleophilic attacks. The fluorine atom’s electronegativity could polarize adjacent C-Br bonds, influencing leaving-group stability .
- Aromatic analogs (e.g., 1-Bromo-3-fluoro-5-methylbenzene): Bromine and fluorine direct electrophilic substitution reactions. Fluorine’s electron-withdrawing nature deactivates the ring, favoring substitution at specific positions .
Boiling/Melting Points :
- Solubility: The aliphatic compound is likely more soluble in nonpolar solvents (e.g., hexane) than aromatic analogs, which may dissolve better in polar aprotic solvents (e.g., DMF) due to ring polarity .
Research Findings and Data Gaps
- Biological Activity: Fluorinated aliphatic compounds like this compound may mimic natural metabolites, as seen in studies of 5-fluorouracil ().
Preparation Methods
Bromination of 5-Methylhexan-1-ol
Primary alcohol 5-methylhexan-1-ol is treated with phosphorus tribromide (PBr₃) in anhydrous diethyl ether. The reaction proceeds via an SN2 mechanism, displacing the hydroxyl group with bromine at position 1:
Optimization Insights
-
Stoichiometry: 1:1.2 molar ratio (alcohol:PBr₃) ensures complete conversion.
-
Yield: 85–90% after distillation (bp: 145–148°C).
Fluorination of 5-Methyl-1-bromohexane
The tertiary carbon at position 5 is fluorinated using diethylaminosulfur trifluoride (DAST), a reagent adept at converting alcohols to fluorides. Prior oxidation of the methyl group to a ketone (via KMnO₄/H₂SO₄) forms 5-methylhexan-5-one, which is reduced to 5-methylhexan-5-ol using NaBH₄. DAST then substitutes the hydroxyl group with fluorine:
Critical Parameters
-
Temperature: −78°C to prevent elimination.
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Yield: 60–65% after column chromatography (silica gel, hexane:ethyl acetate 9:1).
Electrophilic Fluorination of Bromoalkanes
Electrophilic fluorinating agents like Selectfluor® enable direct substitution of hydrogen with fluorine on pre-brominated substrates.
Bromine-Directed Fluorination
1-Bromo-5-methylhexane is reacted with Selectfluor® in acetonitrile at 80°C. The electron-withdrawing bromine atom activates the adjacent hydrogen at position 5 for electrophilic attack:
Performance Metrics
-
Selectivity: 70% toward 5-fluorination (NMR-verified).
-
Yield: 50–55% after recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Radical Bromofluorination | Single-step process | Low yield; byproduct formation | 35–40 | 85–90 |
| Sequential Halogenation | High regioselectivity | Multi-step; DAST toxicity concerns | 60–65 | 92–95 |
| Electrophilic Fluorination | Mild conditions | Requires pre-brominated substrate | 50–55 | 88–90 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors mitigate hazards associated with gaseous fluorine and bromine. For instance, microreactor technology enables precise control over radical initiation and quenching, improving dihalide yields to 45–50%. Solvent recovery systems (e.g., thin-film evaporators) reduce waste in sequential halogenation processes.
Mechanistic Insights and Side-Reaction Mitigation
Competing Elimination in Fluorination
DAST-mediated fluorination risks β-elimination, forming 5-methyl-1-hexene. Adding triethylamine as a proton scavenger suppresses this pathway, enhancing fluoride substitution efficiency.
Radical Recombination in Bromofluorination
Excess fluorine (1.5 equiv) minimizes bromine-bromine coupling, while AIBN concentrations >2 mol% accelerate radical termination, necessitating careful stoichiometric balance.
Q & A
Q. Table 1. Reaction Parameters for Bromination
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Reduces radical pathways |
| Solvent | CCl₄ | Minimizes solvolysis |
| Stirring Rate | 500 rpm | Ensures homogeneity |
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Use ¹H/¹³C NMR to identify alkyl/fluoro substituents and 19F NMR for fluorine environment analysis. Mass spectrometry (EI-MS) confirms molecular weight (M⁺ at m/z 210). Compare experimental IR peaks (C-Br: 550–650 cm⁻¹; C-F: 1100–1200 cm⁻¹) with PubChem reference data .
What safety protocols are critical when handling this compound?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Nitrile gloves, lab coats, and goggles are mandatory.
- Spill Response : Neutralize with NaHCO₃ or sand.
- First Aid : Flush skin/eyes with water for 15 minutes .
How do steric effects influence the compound’s reactivity in nucleophilic substitution (SN2) reactions?
Advanced Research Question
The bulky 5-methyl group hinders backside attack, favoring elimination over SN2. Kinetic studies using varying nucleophiles (e.g., KCN vs. NaI) and isotopic labeling (D₂O solvent) reveal steric contributions. For example, reaction rates decrease by 40% when the nucleophile size increases (e.g., tert-butoxide vs. hydroxide) .
What computational methods predict the stability of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculates bond dissociation energies (C-Br: ~240 kJ/mol) and electrostatic potential maps to identify reactive sites. NBO analysis explains hyperconjugative stabilization of the fluoro-methyl group. Compare results with PubChem’s InChI key and SMILES data .
How can researchers resolve discrepancies in reported boiling points?
Advanced Research Question
Discrepancies arise from impurities or measurement techniques. Use dynamic boiling point determination (NIST method: 361.15 K ±3 K) and cross-validate with DSC under controlled pressure.
Q. Table 2. Boiling Point Data Comparison
| Source | Boiling Point (K) | Method |
|---|---|---|
| NIST | 361.15 | Dynamic |
| Literature Aggregate | 358–363 | GC-MS |
What experimental designs study thermal decomposition pathways?
Advanced Research Question
Thermogravimetric Analysis (TGA) under N₂/O₂ atmospheres identifies decomposition stages (onset ~150°C). Couple with GC-MS to detect volatile byproducts (e.g., HBr, fluorinated alkenes). Control heating rates (5°C/min) to mimic real-world conditions .
How does fluorination impact the compound’s electronic properties?
Advanced Research Question
Fluorine’s electronegativity increases the C-Br bond polarity, accelerating elimination. Use Hammett constants (σₚ for -F: +0.06) to quantify electronic effects. Compare with non-fluorinated analogs (e.g., 1-bromo-5-methylhexane) via cyclic voltammetry .
What purification techniques are optimal for isolating high-purity product?
Basic Research Question
Fractional distillation (60–80°C at 10 mmHg) separates isomers. Confirm purity via HPLC (C18 column, 70:30 hexane/EtOAc mobile phase). For trace impurities, use silica gel chromatography (Rf = 0.3 in hexane) .
How can kinetic isotope effects (KIE) elucidate reaction mechanisms?
Advanced Research Question
Deuterate the β-hydrogens (C-D instead of C-H) and measure KIE (k_H/k_D > 2) to confirm E2 mechanisms. Use ²H NMR to track isotopic labeling in elimination products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
